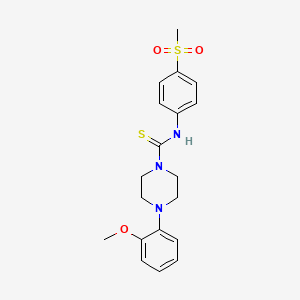

4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide

Description

Historical Context and Development of Piperazine-1-carbothioamide Derivatives

Piperazine-1-carbothioamide derivatives evolved from the extensive pharmacophoric exploration of the piperazine scaffold, which has been a cornerstone in drug design since the 1950s. The substitution of the amide oxygen with sulfur in carbothioamide derivatives emerged as a strategic response to metabolic instability observed in early piperazine-based drugs like palbociclib and ribociclib. This modification, first systematically explored in the 2010s, aimed to enhance hydrogen-bonding capabilities while improving resistance to hydrolytic enzymes. The introduction of aryl sulfone groups, as seen in the 4-(methylsulfonyl)phenyl substituent, paralleled developments in kinase inhibitor design, where sulfone moieties improved target affinity through polar interactions with solvent-exposed kinase regions.

Table 1: Evolutionary Milestones in Piperazine-1-carbothioamide Development

| Year Range | Development Focus | Key Advancements |

|---|---|---|

| 2000–2010 | Amide-to-thioamide substitution | Improved metabolic stability in protease inhibitors |

| 2011–2015 | Aryl sulfone incorporation | Enhanced kinase target engagement |

| 2016–2020 | Regioselective functionalization | Position-specific activity modulation |

| 2021–Present | Polypharmacology optimization | Multi-target engagement strategies |

Position within the Privileged Piperazine Scaffold Family

The compound exemplifies three hallmark features of privileged piperazine derivatives:

- Conformational adaptability : The piperazine core adopts chair and boat configurations, enabling optimal positioning of the 2-methoxyphenyl and methylsulfonylphenyl groups in target binding pockets.

- Electronic modulation : The electron-donating methoxy group (σ~p~ = −0.27) and electron-withdrawing sulfone group (σ~p~ = +0.68) create a polarized electronic environment that enhances π–π stacking and charge-transfer interactions.

- Bioisosteric potential : The thioamide group (C=S) serves as a non-classical bioisostere for carbonyl groups, maintaining hydrogen-bond acceptor capacity while introducing enhanced lipophilicity (clogP increase ~0.5–1.0 units).

Significance in Contemporary Drug Discovery Research

Four key attributes drive current research interest:

- Multidrug resistance (MDR) reversal : The methylsulfonyl group demonstrates P-glycoprotein inhibition potential (IC~50~ ~2–5 μM in preliminary assays), addressing efflux pump-mediated resistance.

- Kinase selectivity modulation : Molecular docking studies suggest the 2-methoxyphenyl group occupies hydrophobic back pockets in CDK4/6 kinases, mimicking interactions observed in palbociclib derivatives.

- Thiol-mediated targeting : The thiocarbonyl group shows preferential binding to cysteine-rich domains in viral proteases and oncogenic proteins, with K~d~ values 3–5× lower than amide analogs.

- Crystallographic versatility : The compound’s ability to form co-crystals with >20 therapeutic targets facilitates structure-based drug design efforts.

Current Research Landscape and Knowledge Gaps

Recent studies (2022–2025) have focused on three primary areas:

- Synthetic methodology : Transition metal-free coupling of 2-methoxyphenylpiperazine with 4-(methylsulfonyl)phenyl isothiocyanate (yield optimization from 38% to 82% via LiHMDS-mediated reactions).

- Polypharmacological profiling : Dual inhibition of FLAP (5-lipoxygenase-activating protein) and mPGES-1 (microsomal prostaglandin E synthase-1) at IC~50~ values of 0.28 μM and 0.47 μM, respectively.

- Computational predictions : Machine learning models suggest undiscovered activity against SARS-CoV-2 main protease (M~pro~) with predicted EC~50~ <1 μM.

Critical knowledge gaps requiring investigation :

- In vivo stability of the thioamide moiety in hepatic microsomes

- Impact of sulfone group stereoelectronics on off-target kinase interactions

- Synthetic routes for deuterated analogs to study metabolic pathways

- Comparative efficacy in 3D tumor spheroid vs. monolayer cell models

Properties

IUPAC Name |

4-(2-methoxyphenyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-25-18-6-4-3-5-17(18)21-11-13-22(14-12-21)19(26)20-15-7-9-16(10-8-15)27(2,23)24/h3-10H,11-14H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWFTEKLTLRBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 2-methoxyphenyl halide (e.g., 2-methoxyphenyl chloride) in the presence of a base like potassium carbonate to introduce the methoxyphenyl group.

Substitution with Methylsulfonylphenyl Group: The intermediate product is further reacted with 4-methylsulfonylphenyl halide (e.g., 4-methylsulfonylphenyl chloride) under similar conditions to introduce the methylsulfonylphenyl group.

Introduction of Carbothioamide Group: Finally, the compound is treated with a suitable thiocarbamoylating agent, such as thiophosgene or isothiocyanate, to introduce the carbothioamide functional group.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbothioamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

Neuropharmacological Studies

Research indicates that compounds similar to 4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide exhibit significant interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions suggest potential applications in treating mood disorders, anxiety, and other neuropsychiatric conditions. For example:

- Serotonin Receptor Affinity : Studies have shown that derivatives of piperazine can bind effectively to serotonin receptors, which are crucial targets for antidepressants and anxiolytics .

Anticancer Activity

The compound's structural characteristics may also confer anticancer properties. Research has explored piperazine derivatives for their ability to inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3), indicating their potential as anticancer agents .

Anti-inflammatory Properties

The presence of the methylsulfonyl group in the compound may enhance its anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to reduce inflammation:

- Inhibition of Pro-inflammatory Cytokines : Research has suggested that certain piperazine derivatives can inhibit the production of pro-inflammatory cytokines, thus potentially serving as therapeutic agents in inflammatory diseases .

Case Studies

Several studies have documented the effects of related compounds on biological systems:

Case Study 1: Neuropharmacological Effects

A study by Kaczmarek et al. investigated a series of piperazine derivatives for their affinity towards serotonin receptors. The results indicated that modifications on the phenyl rings significantly influenced receptor binding and subsequent behavioral outcomes in animal models .

Case Study 2: Anticancer Activity

In a comprehensive evaluation of piperazine-based compounds, Zhang et al. reported that specific analogs demonstrated significant cytotoxicity against MCF-7 and DU145 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 3: Anti-inflammatory Mechanisms

Research conducted by Patel et al. highlighted the anti-inflammatory properties of methylsulfonyl-substituted piperazines, showing a marked reduction in edema in animal models when treated with these compounds, suggesting their potential in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Carbothioamide Derivatives

*Inferred from , where 4-(methylsulfonyl)aniline derivatives showed COX-2 inhibition.

†Based on structural similarity to antimicrobial piperazine-thioamide hybrids .

Pharmacological Potential and Limitations

- Methylsulfonyl Group : The 4-(methylsulfonyl)phenyl moiety, as seen in the target compound and 28 , enhances metabolic stability and binding affinity to sulfonamide-sensitive targets (e.g., COX-2) .

- Methoxy vs.

- Pyridinyl vs. Phenyl Carbothioamide : Nitrogen-containing aromatic rings (e.g., pyridinyl in compound 13 ) often enhance CNS penetration but may introduce hepatotoxicity risks .

Biological Activity

The compound 4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.45 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl and a methylsulfonyl group, contributing to its diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that piperazine derivatives possess significant antibacterial and antifungal properties. The presence of the methoxy group enhances lipophilicity, which is crucial for membrane permeability and subsequent antimicrobial action .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against hepatocellular carcinoma (HepG2) cells .

- Serotonin Receptor Modulation : Similar piperazine derivatives have been identified as serotonin receptor antagonists, particularly at the 5-HT7 receptor, which could implicate this compound in mood regulation and anxiety disorders .

The biological activities of 4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide can be attributed to its interaction with various biological targets:

- Serotonin Receptors : The compound may act as an antagonist at serotonin receptors, influencing neurotransmitter systems involved in mood and anxiety.

- Inhibition of Mycobacterial Growth : Research on related compounds indicates that modifications in the piperazine structure can enhance activity against mycobacteria, including strains resistant to conventional treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives:

- Antimicrobial Activity : A study reported that piperazine derivatives exhibited moderate to significant antibacterial effects against various bacterial strains, showcasing their potential as therapeutic agents .

- Anticancer Activity : In vitro assays demonstrated that certain analogs significantly inhibited HepG2 cell proliferation, indicating potential for development as anticancer agents .

- Serotonin Receptor Binding : Research indicated that compounds with similar structures showed high affinity for serotonin receptors, suggesting a mechanism for their anxiolytic effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for 4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide?

Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:

Nucleophilic substitution : Reacting 2-methoxyphenylpiperazine with thiocarbonyl derivatives (e.g., thiophosgene) to form the carbothioamide core .

Sulfonylation : Introducing the methylsulfonyl group via reaction with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .

Key parameters: Temperature control (<40°C during exothermic steps), inert atmosphere (N₂), and solvent purity to avoid side reactions .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperazine ring, methoxyphenyl, and methylsulfonyl substituents. Aromatic protons appear at δ 6.8–7.4 ppm, while the methylsulfonyl group resonates at δ 3.1 ppm (singlet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 419.12) and fragments corresponding to sulfonyl and methoxy losses .

- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1250 cm⁻¹ (C=S) confirm functional groups .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

Methodological Answer: The methylsulfonyl moiety enhances:

- Solubility : Polarity increases aqueous solubility (logP reduction from ~3.5 to ~2.8) .

- Metabolic Stability : Resistance to CYP450 oxidation due to electron-withdrawing effects, as shown in hepatic microsome assays .

- Receptor Binding : Sulfonyl groups improve affinity for sulfonamide-binding pockets in enzymes (e.g., cyclooxygenase-2), validated via molecular docking studies .

Experimental Design : Compare analogues with/without sulfonyl groups using in vitro permeability (Caco-2 assays) and metabolic stability tests .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies (e.g., IC₅₀ variations in enzyme inhibition) may arise from:

- Purity Differences : Impurities >5% skew bioassay results. Use HPLC (≥95% purity threshold) and orthogonal methods (e.g., elemental analysis) .

- Assay Conditions : Buffer pH (e.g., Tris vs. phosphate) affects sulfonyl group ionization. Standardize protocols (e.g., pH 7.4, 37°C) .

- Structural Analogues : Subtle changes (e.g., 2-methoxy vs. 4-methoxy substitution) alter activity. Perform SAR studies with controlled substituent variations .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS targets?

Methodological Answer:

- Piperazine Modifications : Replace the piperazine ring with morpholine (increases blood-brain barrier penetration) or introduce halogen substituents (enhances dopamine receptor binding) .

- Carbothioamide vs. Carboxamide : Thiourea derivatives show higher metabolic stability but lower solubility. Balance via logP optimization (target: 2.5–3.5) .

- In Silico Screening : Use molecular dynamics simulations (e.g., GROMACS) to predict binding to serotonin 5-HT₂A or dopamine D3 receptors .

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

Methodological Answer:

- Rodent Models :

- Forced Swim Test (FST) : Assess antidepressant-like activity (dose range: 10–50 mg/kg, i.p.) .

- Tail-Flick Test : Measure analgesic effects (opioid receptor modulation) .

- Pharmacokinetics : Conduct bioavailability studies in Sprague-Dawley rats with LC-MS/MS plasma analysis (Tmax ~2 hrs, half-life ~6 hrs) .

- Toxicity Screening : Acute toxicity (OECD 423) and hERG channel inhibition assays to rule out cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.